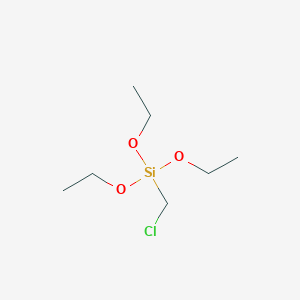

(Chloromethyl)triethoxysilane

Cat. No. B101003

M. Wt: 212.74 g/mol

InChI Key: ZDOBWJOCPDIBRZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06608125B2

Procedure details

This example illustrates the preparation of a thiocarboxylate alkoxysilane from a salt of a thiolcarboxylic acid using a nonprotic solvent. 88 grams of powdered sodium ethoxide and 600 ml diglyme were charged into a one-liter, three-neck round bottomed flask equipped with magnetic stir bar, temperature probe/controller, heating mantle, addition funnel, condenser, N2 inlet, and ice water bath. The solution was cooled to 8° C., and 105 grams of thiolacetic acid was added slowly via the addition funnel, keeping the temperature below 60° C. The solution was allowed to cool to 35° C., and 250 grams of chloromethyltriethoxysilane was added via the addition funnel. After addition was complete, the solution was heated to 70° C., where a brief exotherm to 120° C. was observed. The solution was heated at 70° C. for an additional three hours. A white solid formed which was filtered first through a 0.1 μm pressure filter and then a 0.01 μm filter to give a clear, black solution. The solvent was removed under reduced pressure, and the remaining liquid vacuum distilled to yield 163 grams of a clear and colorless liquid, a 55 percent yield.

[Compound]

Name

thiocarboxylate alkoxysilane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Yield

55%

Identifiers

|

REACTION_CXSMILES

|

[S:1]1[CH:5]=[CH:4]C=[C:2]1C(O)=O.[O-:9]CC.[Na+].S1C=CC=C1CC(O)=O.ClC[Si:24]([O:31][CH2:32][CH3:33])([O:28][CH2:29][CH3:30])[O:25][CH2:26][CH3:27]>COCCOCCOC>[C:5]([S:1][CH2:2][Si:24]([O:31][CH2:32][CH3:33])([O:28][CH2:29][CH3:30])[O:25][CH2:26][CH3:27])(=[O:9])[CH3:4] |f:1.2|

|

Inputs

Step One

[Compound]

|

Name

|

thiocarboxylate alkoxysilane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S1C(=CC=C1)C(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

88 g

|

|

Type

|

reactant

|

|

Smiles

|

[O-]CC.[Na+]

|

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

solvent

|

|

Smiles

|

COCCOCCOC

|

Step Three

|

Name

|

|

|

Quantity

|

105 g

|

|

Type

|

reactant

|

|

Smiles

|

S1C(=CC=C1)CC(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

250 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC[Si](OCC)(OCC)OCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

8 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with magnetic stir bar

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

temperature probe/controller, heating mantle

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

addition funnel, condenser, N2 inlet, and ice water bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the temperature below 60° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to 35° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the solution was heated to 70° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to 120° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was heated at 70° C. for an additional three hours

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A white solid formed which

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered first through a 0.1 μm pressure

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

a 0.01 μm filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a clear, black solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed under reduced pressure

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the remaining liquid vacuum distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield 163 grams of a clear and colorless liquid

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)(=O)SC[Si](OCC)(OCC)OCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 55% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |